molecular formula C10H8O2 B2500968 5-Methylbenzofuran-2-carbaldehyde CAS No. 40724-03-6

5-Methylbenzofuran-2-carbaldehyde

Cat. No.: B2500968
CAS No.: 40724-03-6
M. Wt: 160.172
InChI Key: WPUWQBYGLWXSRS-UHFFFAOYSA-N
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Description

5-Methylbenzofuran-2-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde, often involves innovative and catalytic strategies. One common method for constructing benzofuran rings is through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve catalytic processes to ensure high efficiency and yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzofuran-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methylbenzofuran-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives with potential biological activities.

    Biology: The compound’s derivatives are studied for their antibacterial, anti-tumor, and anti-viral properties.

    Medicine: Benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents for various diseases.

    Industry: The compound is used in the synthesis of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of 5-Methylbenzofuran-2-carbaldehyde, known for its wide range of biological activities.

    2-Methylbenzofuran: A similar compound with a methyl group at the 2-position, exhibiting similar biological properties.

    5-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 5-position, known for its antioxidant activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and aldehyde group at the 2-position make it a valuable intermediate for synthesizing various biologically active compounds.

Properties

IUPAC Name

5-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUWQBYGLWXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

154 mg (0.69 mmol) of 2-(2,2-dimethoxy-ethoxy)-5-methyl-benzaldehyde were dissolved in trifluoroacetic acid and the reaction mixture was heated to reflux for 15 min. After cooling to RT ether was added and the mixture was washed with water and 10% aqueous KHCO3 solution. The organic layer was then dried (MgSO4) and concentrated and the residue was purified by column chromatography (silica gel; ethyl acetate/cyclohexane 4:1) to yield 76 mg (48%) of 5-methyl-benzofuran-2-carbaldehyde as brown oil. 1HNMR (CDCl3, 300 MHz): δ 2.47 (s, 3H), 7.34 (d, J=8.7 Hz, 1H), 7.50 (m, 3H), 9.85 (s, 1H).
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